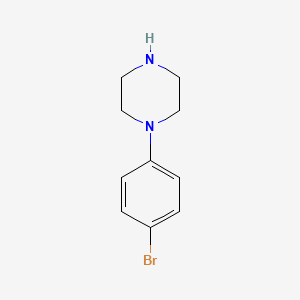

1-(4-Bromophenyl)piperazine

Description

Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry and Biological Systems

Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast number of therapeutic agents. nih.govingentaconnect.com The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, provides a unique combination of properties that make it an attractive component in drug design. researchgate.netijrrjournal.com

Historical Context and Significance of Piperazine Ring Systems

The journey of piperazine in medicine has been long and impactful. Initially recognized for its therapeutic properties, its derivatives have been extensively developed over the years. ijrrjournal.com The piperazine scaffold is now considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.nettandfonline.com This privileged status is underscored by the fact that piperazine is the third most common nitrogen heterocycle found in approved drugs. researchgate.netbohrium.com A significant percentage of new drugs approved globally, particularly small molecule drugs and anti-infective agents, are derived from or contain heterocyclic structures like piperazine. tandfonline.comnih.gov

Classification of Piperazine Derivatives Relevant to Research

The versatility of the piperazine scaffold has led to the development of a wide range of derivatives with diverse therapeutic applications. nih.govresearchgate.net These can be broadly classified based on the substituents attached to the nitrogen atoms of the piperazine ring. Some major classes include:

Phenylpiperazines: This class, which includes 1-(4-Bromophenyl)piperazine, is characterized by the presence of a phenyl group attached to one of the piperazine nitrogens. researchgate.netwikipedia.org

Benzylpiperazines: These derivatives feature a benzyl (B1604629) group attached to a piperazine nitrogen. researchgate.netwikipedia.org

Arylpiperazines: This is a broader category that encompasses phenylpiperazines and other derivatives where an aromatic ring system is attached to the piperazine. researchgate.net

Diarylpiperazines, Aryl-alkyl, and Dialkyl piperazines: These classifications are based on the nature of the substituents on both nitrogen atoms of the piperazine ring. nih.gov

These classes of piperazine derivatives have been investigated for a multitude of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and central nervous system effects. researchgate.netontosight.aibenthamdirect.com

Specific Research Relevance of this compound (pBPP)

This compound has emerged as a compound of significant interest in two distinct but important areas of scientific research: forensic toxicology and pharmaceutical development.

Identification as a Psychoactive Substance in Forensic Toxicology

In recent years, pBPP has been identified as a new psychoactive substance (NPS) in forensic toxicology. nih.govresearchgate.netspringermedicine.com NPS are compounds that are often synthesized to mimic the effects of illicit drugs while circumventing existing drug laws. The detection and characterization of these substances are crucial for law enforcement and public health.

Scientific studies have reported the detection and structural elucidation of pBPP in samples collected from drug users. nih.govresearchgate.netspringermedicine.com Analytical techniques such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to definitively identify pBPP in seized materials. nih.govspringermedicine.comresearchgate.net These comprehensive characterizations are vital for forensic and clinical laboratories to accurately detect and identify this and other emerging psychoactive substances. nih.govresearchgate.net

Importance as a Synthetic Intermediate in Pharmaceutical Development

Beyond its psychoactive properties, this compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its structure allows for further chemical modifications, making it a key intermediate in the development of new therapeutic agents targeting various diseases.

Table 1: Research Applications of this compound Derivatives

| Therapeutic Area | Target/Application | Research Findings |

|---|---|---|

| Oncology | Tubulin Polymerization Inhibition | A derivative of pBPP showed potent inhibitory activity against liver cancer cells. nih.gov |

| Prostate Cancer | Certain arylpiperazine derivatives, including those synthesized from pBPP, exhibited cytotoxic activity against human prostate cancer cell lines. mdpi.com | |

| General Anticancer Activity | A 4-bromophenyl derivative incorporating a methylpiperazine moiety demonstrated significant cytotoxic activity against gastric, colon, and liver cancer cell lines. jst.go.jp | |

| Central Nervous System | 5-HT1A Receptor Antagonists | Derivatives of pBPP have been synthesized and evaluated as antagonists for the 5-HT1A serotonin (B10506) receptor, which is implicated in conditions like anxiety and depression. nih.govsemanticscholar.orgresearchgate.net |

| Antipsychotic Agents | Arylpiperazine derivatives are important pharmacophores for antipsychotic drugs, and pBPP serves as a precursor for such molecules. researchgate.netgoogle.comijpba.info | |

| 5-HT7 Receptor Ligands | pBPP can be used in the synthesis of compounds targeting the 5-HT7 receptor, which is involved in various neurological processes. | |

| Materials Science | Perovskite Solar Cells | This compound has been used to modify the buried interface in inverted perovskite solar cells, leading to enhanced performance. researchgate.net |

Detailed research findings have highlighted the utility of pBPP in creating novel compounds. For instance, it has been used in the synthesis of:

Anticancer agents: Derivatives of pBPP have been investigated for their potential to inhibit tubulin polymerization, a key target in cancer therapy, with some showing potent activity against liver cancer cells. nih.gov Other studies have explored its use in developing compounds with cytotoxic effects on prostate cancer cell lines. mdpi.com

Central Nervous System (CNS) active agents: The arylpiperazine scaffold is a well-known pharmacophore for drugs targeting the central nervous system. researchgate.net this compound is a precursor for the synthesis of ligands for serotonin receptors, such as 5-HT1A and 5-HT7, which are important targets for antidepressants and antipsychotics. nih.govsemanticscholar.orgresearchgate.net

Other therapeutic areas: The versatility of the piperazine ring suggests that derivatives of pBPP could be explored for a wide range of other biological activities, including antimicrobial and anti-inflammatory effects. mdpi.com

The synthesis of these derivatives often involves coupling reactions where the bromine atom on the phenyl ring of pBPP can be easily replaced or modified, allowing for the introduction of diverse chemical functionalities. researchgate.net This chemical reactivity makes this compound a highly valuable and versatile intermediate in the ongoing quest for new and improved medicines.

Emerging Applications in Material Science Research

Beyond its established role in medicinal chemistry, this compound is finding new and promising applications in the field of material science. Its unique electronic and structural properties are being harnessed to create novel materials with advanced functionalities. chemimpex.com

One of the most significant emerging applications is in the enhancement of perovskite solar cells (PSCs). researchgate.netresearchgate.net A 2025 study highlights the use of a this compound layer to modify the buried interface within inverted perovskite solar cell structures. researchgate.net Interfacial engineering is a critical strategy for improving the performance and stability of PSCs by reducing defects that cause non-radiative recombination. researchgate.net The introduction of this compound at the interface helps to passivate defects, which can lead to a significant enhancement in power conversion efficiency and operational stability of the solar cells. dntb.gov.uaresearchgate.net

Additionally, derivatives of this compound are being explored for the development of new materials with specific electronic or optical properties, which could be useful in the fabrication of advanced sensors. chemimpex.com The compound 1-(4-(4-bromophenyl)piperazin-1-yl)-2-chloroethan-1-one, a derivative, has been synthesized and studied for the role of its noncovalent interactions in forming supramolecular assemblies, which is fundamental to crystal engineering and the design of new materials. researchgate.net These applications underscore a new research trajectory for this versatile molecule, extending its utility from life sciences to advanced functional materials.

Scope and Objectives of the Research Outline

The scope of this article is strictly confined to the topics detailed in the preceding sections. It provides a concise and scientifically grounded overview of this compound's role in academic research, with a specific focus on its established use as a synthetic intermediate and its emerging applications in material science. The primary objective is to deliver an informative and authoritative summary based on current scientific literature. This text does not include information outside of this defined scope, such as dosage, administration, or comprehensive safety profiles, to maintain a clear focus on the specified research applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-bromophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPFAFEJNBIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370841 | |

| Record name | 1-(4-bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66698-28-0 | |

| Record name | 1-(4-Bromophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066698280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-BROMOPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX2Y9C2G6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactions in the Context of 1 4 Bromophenyl Piperazine

Established Synthetic Routes for 1-(4-Bromophenyl)piperazine

The preparation of this compound can be achieved through several well-documented chemical pathways. These methods often involve the formation of the piperazine (B1678402) ring concurrently with its arylation or the direct arylation of a pre-existing piperazine molecule.

A primary and widely cited method for synthesizing this compound involves the reaction of 4-bromoaniline (B143363) with bis(β-chloroethyl)amine hydrochloride. nih.govepo.org This reaction is a direct cyclization process where the aniline (B41778) nitrogen attacks the electrophilic chloroethyl groups, forming the piperazine ring. The process typically involves refluxing the reactants in a suitable solvent such as n-propanol or n-butanol, with a base like potassium carbonate to neutralize the hydrogen chloride generated during the reaction. nih.govepo.org For instance, one procedure describes reacting 4-bromoaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride in n-propanol in the presence of potassium carbonate. nih.gov Another variation uses dry n-butanol as the solvent with potassium carbonate, stirring at room temperature before proceeding with the reaction. epo.org This approach directly yields the desired N-arylpiperazine structure.

Another common synthetic strategy is the direct amination of an activated aryl halide with piperazine. In this approach, 1,4-dibromobenzene (B42075) can be reacted with piperazine to yield this compound. chemicalbook.com This type of reaction falls under the broader category of nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. While direct substitution is possible, modern methods often employ catalysts to achieve higher yields and milder reaction conditions.

An efficient route to 1-arylpiperazines involves creating the key precursor, bis(β-chloroethyl)amine, from readily available starting materials. guidechem.comnih.gov Diethanolamine (B148213) is used as the starting material and is reacted with a chlorinating agent, typically thionyl chloride, to produce β,β′-dichlorodiethylamine hydrochloride. guidechem.comijres.org This intermediate is then reacted in a subsequent step with an appropriate aniline, such as 4-bromoaniline, to form the final piperazine derivative through a cyclization reaction. guidechem.comnih.gov

One described method involves the slow, dropwise addition of a mixture of diethanolamine and chloroform (B151607) to a solution of thionyl chloride, keeping the temperature below 30°C. guidechem.com After the addition, the reaction proceeds at room temperature and is then heated to 50°C. guidechem.com The resulting β,β′-dichlorodiethylamine hydrochloride can be isolated or used directly. guidechem.com The yield of this precursor is sensitive to the reactant ratio, with an optimal yield of 78.7% achieved when the mass ratio of diethanolamine to thionyl chloride is 1:2.3. guidechem.com This precursor is then cyclized with the aniline to afford the target compound, with one study reporting a final yield of 48.3% and a purity of 95.7% for this compound Hydrochloride. guidechem.com

Table 1: Effect of Reactant Ratio on Precursor Synthesis Yield guidechem.com

| Ratio of Diethanolamine to Thionyl Chloride (by mass) | Yield of β,β′-dichlorodiethylamine hydrochloride |

| 1:2 | 67.5% |

| 1:2.3 | 78.7% |

Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds, and the synthesis of N-arylpiperazines is no exception. mdpi.com The Buchwald-Hartwig amination is a key method used for this purpose, allowing for the coupling of an aryl halide (like bromobenzene) with piperazine. mdpi.com These reactions are valued for their high efficiency and functional group tolerance. The catalytic cycle generally begins with the oxidative addition of the aryl bromide to a Pd(0) complex. nih.gov This is followed by the formation of a palladium(II) amido complex upon reaction with the amine and a base, which then undergoes reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst. nih.gov This methodology has been applied to synthesize a wide range of N-arylpiperazine derivatives, including intermediates for complex molecules. google.comgoogle.com

Beyond the more common methods, several alternative strategies for piperazine synthesis have been explored, each with unique academic implications. These include the reduction of pyrazines, [3+3]-type dimerization of aziridines, and ring expansion of imidazolines. researchgate.net However, these methods can be limited by the specific structures of the required starting materials. researchgate.net Another advanced strategy involves the in situ formation of reactive bicyclic quaternary ammonium (B1175870) salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net These intermediates can be intercepted by various nucleophiles, leading to modular N-ethyl piperazine derivatives. researchgate.net Such novel approaches are of significant academic interest as they offer new pathways to complex piperazine structures that may be difficult to access through traditional means, thereby expanding the available chemical space for drug discovery. researchgate.net

Palladium-Catalyzed Coupling Reactions in Piperazine Synthesis

Advanced Synthetic Strategies for Derivatives of this compound

The this compound scaffold is a versatile platform for generating a wide range of derivatives, primarily by exploiting the reactivity of the bromine atom on the phenyl ring and the secondary amine at the N4 position of the piperazine ring.

The bromine atom serves as a key functional handle for various cross-coupling reactions. For example, it can participate in Suzuki-Miyaura coupling to form biaryl compounds, significantly increasing molecular complexity. The secondary amine is readily functionalized through several reactions. Acylation, such as reacting the piperazine with chloroacetyl chloride, yields an N-acylated intermediate like 1-(4-(4-bromophenyl)piperazin-1-yl)-2-chloroethan-1-one, which can be further modified. researchgate.net Alkylation at the N4 position is also common. For instance, reacting the parent compound with p-nitrobenzyl chloride, followed by the reduction of the nitro group, can introduce a substituted benzyl (B1604629) group, as seen in the synthesis of 1-(4-bromophenyl)-4-[(4-aminophenyl)methyl]piperazine. prepchem.com

More complex derivatizations can build elaborate structures onto the piperazine core. These strategies include transforming the piperazine into derivatives like bis-thiosemicarbazides, bis-Mannich bases with isatin, or diethyl piperazine-1,4-dicarboxylates, showcasing the vast synthetic possibilities. nih.gov

Table 2: Examples of Derivatization Strategies for this compound

| Reactive Site | Reaction Type | Reagent(s) | Resulting Structure/Derivative Type | Reference(s) |

| Phenyl Bromine | Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl piperazine derivative | |

| Piperazine N4-H | Acylation | Chloroacetyl chloride | N-acyl piperazine | researchgate.net |

| Piperazine N4-H | Alkylation / Reduction | 1. p-Nitrobenzyl chloride2. Titanium trichloride | N-aminobenzyl piperazine | prepchem.com |

| Piperazine N4-H | Mannich Reaction | Isatin, Formaldehyde (B43269) | Piperazine-isatin hybrid (bis-Mannich base) | nih.gov |

| Piperazine N4-H | Carbamate Formation | Ethyl chloroformate | Diethyl piperazine-1,4-dicarboxylate | nih.gov |

N-Alkylation and N,N′-Dialkylation Methods

N-alkylation is a fundamental method for modifying the piperazine ring, enhancing the structural diversity of its derivatives. researchgate.net This reaction typically involves the introduction of an alkyl group onto one or both nitrogen atoms of the piperazine core. For instance, this compound can be N-alkylated by reacting it with alkyl halides. researchgate.net The reaction conditions, such as the choice of solvent and base, are critical for achieving high yields and minimizing side products.

In some synthetic strategies, N,N′-dialkylation of the parent piperazine molecule is employed. A three-step pathway has been developed for the preparation of symmetrically substituted 1,4-bis(cinnamyl)piperazines, which starts with the bis-N-alkylation of piperazine using hydrochlorides of dimethylamine-based ketone Mannich bases. researchgate.netresearchgate.net Although this example does not start with this compound, the principle of dialkylation is a relevant synthetic strategy for piperazine derivatives.

Mannich Reactions for Incorporating Piperazine Moieties

The Mannich reaction is a powerful tool for introducing an aminomethyl group into a molecule and is utilized to incorporate the this compound moiety into various scaffolds. mdpi.comias.ac.in This one-pot, three-component condensation involves an active hydrogen compound, formaldehyde, and a secondary amine, in this case, this compound.

A notable example is the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com In this procedure, 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is dissolved in anhydrous ethanol, followed by the addition of this compound and an aqueous solution of formaldehyde. mdpi.com The reaction proceeds at room temperature, yielding the desired Mannich base in good yield. mdpi.com This method highlights the utility of the Mannich reaction for creating complex molecules with potential biological activity. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling Reactions for Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds to create biaryl compounds. gre.ac.uknih.gov In the context of this compound, the bromine atom on the phenyl ring serves as a handle for this palladium-catalyzed reaction. nih.gov This allows for the coupling of the this compound unit with various aryl or heteroaryl boronic acids or their esters. rsc.org

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with a base like potassium carbonate. nih.govresearchgate.net The choice of ligand and reaction conditions can significantly influence the reaction's efficiency and selectivity. rsc.org For example, the synthesis of a series of 1-(1-benzyl-2-ethyl- 4-nitro-1H-imidazol-5-yl)-4-(1,1'-biaryl)-4-yl-piperazine derivatives was achieved via the Suzuki coupling reaction. researchgate.net This powerful reaction enables the creation of diverse libraries of biaryl piperazine derivatives for various research applications. gre.ac.uk

A study on the synthesis of novel biphenyl (B1667301) N-sulfonyl piperazine compounds utilized a two-step process where the second step involved a Suzuki-Miyaura coupling reaction between 1-((4-bromophenyl)sulfonyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine and boronic acids. researchgate.net

Cyclization Reactions and Their Optimization

Cyclization reactions are fundamental in forming the core piperazine ring structure. One method to synthesize this compound involves the cyclization of β,β′-dichlorodiethylamine hydrochloride with 4-bromoaniline. guidechem.com The reaction can be carried out in water with an acid-binding agent, where the product precipitates directly from the aqueous solution. guidechem.com

Another synthetic approach involves refluxing a mixture of 4-bromoaniline and bis(β-chloroethyl)amine hydrochloride in 1-propanol. nih.gov After an initial reflux period, anhydrous potassium carbonate is added, and the reflux is continued to complete the cyclization. nih.gov Optimization of these cyclization reactions is crucial for industrial-scale production to ensure high yields and purity. Factors such as reaction time, temperature, and the choice of solvent and base are key parameters that are adjusted. guidechem.com For instance, excessively long heating times during the formation of β,β′-dichlorodiethylamine hydrochloride can lead to oxidation. guidechem.com

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is largely defined by the functionalities present: the piperazine ring and the bromophenyl group.

Oxidation Reactions and Product Characterization

The piperazine moiety and its derivatives can undergo oxidation reactions. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used. The oxidation of the piperazine ring can lead to the formation of various products, including N-oxides. The specific products formed depend on the reaction conditions and the substituents on the piperazine ring. Characterization of these oxidation products is typically performed using spectroscopic methods such as NMR and mass spectrometry to confirm their structures.

Reduction Reactions and Resulting Amine Formation

Reduction reactions involving derivatives of this compound can be carried out to transform specific functional groups. For instance, a nitro group on a connected aromatic ring can be reduced to an amine. Catalytic hydrogenation, often using a palladium catalyst, is a common method for this transformation. The reduction of amide functionalities within derivatives can also be achieved using strong reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amines. These reduction reactions are crucial steps in multi-step syntheses to generate new derivatives with altered electronic and pharmacological properties.

A direct reductive amination process has been described for the synthesis of hindered tertiary amines, which involves the reaction of ketones with amines in the presence of a reducing agent. mdpi.com While not directly starting with this compound, this highlights a general method for amine formation.

Nucleophilic Substitution Reactions of Halogen Atoms

The bromine atom attached to the phenyl ring in this compound is a key functional group that enables a variety of chemical transformations. The carbon-bromine (C-Br) bond on the aromatic ring is susceptible to cleavage and replacement by a range of nucleophiles. However, classical nucleophilic aromatic substitution (SNAr) reactions, which typically require strong electron-withdrawing groups to activate the aromatic ring, are less common for this compound in its base form. The piperazine moiety, specifically the nitrogen atom attached to the ring, acts as an electron-donating group, which can deactivate the ring toward traditional SNAr pathways.

Consequently, the most significant and widely applied "substitution" reactions involving the bromine atom are metal-catalyzed cross-coupling reactions. These transformations proceed via mechanisms distinct from SNAr, typically involving oxidative addition, transmetalation, and reductive elimination cycles. These catalyzed reactions effectively substitute the bromine atom with a wide array of carbon-based or heteroatom-based functional groups and are discussed in detail in the following section. Beyond metal-catalyzed methods, the bromine atom can also be replaced through other pathways, such as Ullmann-type condensations, which utilize copper catalysts to facilitate the coupling with nucleophiles like amines or alcohols vulcanchem.comscience.gov.

Investigations into Novel Chemical Transformations

Research into this compound has largely focused on its utility as a versatile building block in the synthesis of more complex molecules, primarily through reactions that functionalize the C-Br bond or the secondary amine of the piperazine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures. This compound is coupled with various arylboronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For instance, it has been used in the synthesis of novel 4-nitroimidazole (B12731) derivatives with potential biological activity. researchgate.netresearchgate.net The reaction involves the coupling of the bromophenylpiperazine moiety with a substituted imidazole, followed by a subsequent Suzuki coupling to introduce a biaryl group. researchgate.net

| Reactant A | Reactant B | Catalyst System | Base | Solvent / Conditions | Product Type | Reference |

| This compound derivative | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF, Microwave Irradiation (MWI), 30 min | Biaryl-piperazine derivative | researchgate.netresearchgate.net |

| 2-(4-Bromophenyl)-1,3,4-oxadiazole | Neopentyl 3-pyridylboronic ester | Pd-catalyst / TMSOK | TMSOK | DME | Heteroaryl-biaryl compound | nih.gov |

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. While this compound itself already contains a C-N bond from the piperazine ring, the Buchwald-Hartwig reaction can be used to couple aryl halides with the secondary amine of the piperazine. Conversely, and more relevant to the halogen's reactivity, derivatives of this compound are used in couplings where the bromine atom reacts with an amine. A notable example is the synthesis of porphyrin trimers, where a zinc complex of 5-(4-bromophenyl)-b-octaalkylporphyrin was coupled with a piperazine-functionalized porphyrin, achieving a high yield of 75% for the piperazine-linked product. cyberleninka.ru This highlights the efficiency of the Buchwald-Hartwig reaction in constructing complex architectures using the C-Br bond as a reactive handle. cyberleninka.ru

Mannich-Type Reactions

The secondary amine of the piperazine ring provides another site for chemical transformation. The Mannich reaction, a three-component aminomethylation, is a classic example. In a recent study, this compound was used as the amine component in a Mannich reaction with formaldehyde and a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com The reaction proceeded smoothly at room temperature in ethanol, yielding a novel, complex Mannich base in good yield. mdpi.com This demonstrates the utility of the piperazine N-H bond for introducing the entire bromophenylpiperazine scaffold into other molecules.

| Substrate | Amine | Aldehyde | Solvent / Conditions | Product | Reference |

| 4-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | This compound | Formaldehyde (37% aq.) | Anhydrous Ethanol, Room Temp, 24h | 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

These examples underscore the dual reactivity of this compound, where both the reactive bromine atom and the nucleophilic secondary amine can be selectively employed to construct diverse and complex molecular frameworks.

Pharmacological and Biological Investigations of 1 4 Bromophenyl Piperazine and Its Analogs

Broad-Spectrum Biological Activities of Piperazine (B1678402) Derivatives

Piperazine derivatives are a class of compounds recognized for their diverse pharmacological effects, which stem from their unique structural features. museonaturalistico.itnih.gov The presence of the piperazine nucleus allows for the synthesis of molecules with a broad spectrum of therapeutic applications. rjptonline.org These derivatives have been investigated for a multitude of biological activities, establishing the piperazine scaffold as a privileged structure in drug discovery. rjptonline.org

The range of activities exhibited by piperazine derivatives is extensive. They have been developed as agents to combat infectious diseases, including as antibacterial, antifungal, and antiparasitic drugs. researchgate.net Furthermore, their impact on the central nervous system has led to the creation of antipsychotic and antidepressant medications. rjptonline.org The structural versatility of the piperazine ring has also been exploited to develop potent anticancer and antiviral therapies. tubitak.gov.trnih.gov

Antimicrobial Properties and Efficacy

Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of pathogens. researchgate.net Certain analogs have shown notable activity against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com For instance, some 1-benzhydryl-piperazine derivatives have exhibited potent inhibition against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris. tandfonline.comresearchgate.net

The antimicrobial activity of these compounds is influenced by the nature of the substituents on the piperazine and associated phenyl rings. For example, in a series of 1-benzhydryl-piperazine sulfonamide and benzamide (B126) derivatives, compounds with electron-withdrawing groups on the phenyl ring showed increased antibacterial activity. tandfonline.com The minimum inhibitory concentrations (MICs) for some of these derivatives against various bacterial strains underscore their potential as effective antimicrobial agents.

In addition to antibacterial properties, some piperazine derivatives have also shown antifungal activity against pathogenic fungi like Candida albicans. researchgate.netnih.gov The broad-spectrum antimicrobial efficacy of certain piperazine-containing compounds, with MIC values comparable to standard drugs, highlights their promise in the development of new treatments for infectious diseases. rjptonline.org

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Target Microorganism | Activity/Efficacy | Citation |

|---|---|---|---|

| 1-Benzhydryl-piperazine derivatives (8d, 8e, 9c, 9e, 9f, 9h) | Staphylococcus aureus, Bacillus cereus, Bacillus subtilis | Potent inhibition | tandfonline.com |

| 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine | Staphylococcus aureus | MIC: 0.0039 mg/mL | |

| 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine | Escherichia coli | MIC: 0.025 mg/mL | |

| Azole-containing piperazine derivatives (34, 35) | Various bacterial and fungal strains | MIC values ranging from 3.1 to 25 μg/mL | rjptonline.org |

| Nitroimidazole piperazine hybrids (10m, 10q, 10s, 10t) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris | Moderate activity | researchgate.net |

| Piperazine derivative (PD-2) | Pseudomonas aeruginosa, Candida albicans | Displayed antimicrobial activity | nih.gov |

Anticancer Potential and Mechanisms

The piperazine scaffold is a key structural feature in a number of FDA-approved anticancer drugs, highlighting its importance in the development of new cancer therapies. tubitak.gov.tr Arylpiperazine derivatives, in particular, have garnered significant attention for their potential as anticancer agents due to their ability to interact with various molecular targets implicated in cancer. mdpi.com

Piperazine derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death. nih.govmdpi.com For example, a novel piperazine derivative, C505, was found to effectively inhibit cancer cell proliferation with GI₅₀ values between 0.06 and 0.16 μM and induce caspase-dependent apoptosis. nih.gov The mechanism of action for many of these compounds involves the modulation of key signaling pathways that control cell growth and survival. nih.gov

Studies have shown that piperazine derivatives can induce apoptosis through both the death receptor and mitochondrial-mediated pathways. plos.org For instance, β-elemene piperazine derivatives have been found to induce apoptosis in human leukemia cells by downregulating the cellular FLICE-inhibitory protein (c-FLIP) and generating reactive oxygen species (ROS). plos.orgnih.gov The induction of apoptosis is often associated with the activation of caspases, such as caspase-3, caspase-7, and caspase-8. nih.govmdpi.com Furthermore, some piperazine derivatives have been observed to cause cell cycle arrest, further contributing to their antiproliferative effects. researchgate.net

Table 2: Anticancer Activity of Selected Piperazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Effect | Mechanism of Action | Citation |

|---|---|---|---|---|

| C505 | Leukemia (K562) and others | GI₅₀ = 0.06-0.16 μM | Inhibition of PI3K/AKT, Src family kinases, and BCR-ABL pathways; induces caspase-dependent apoptosis | nih.gov |

| Vindoline-piperazine conjugates (23, 25) | Various, including colon, CNS, melanoma, renal, breast | High potency, growth rate reduction of over -60% | Not specified | mdpi.com |

| β-elemene piperazine derivatives (DX1, DX2, DX5) | Human leukemia (HL-60, NB4, K562) | IG₅₀s < 10 µM | Downregulation of c-FLIP, generation of ROS, activation of caspases | plos.orgnih.gov |

| Piperazine-substituted pyranopyridines (DO11-46, DO11-48) | Various cancer cell lines | Submicromolar antiproliferative activity | Induction of apoptosis and necrosis | mdpi.com |

| 1-phenylpiperazine (B188723) clubbed with 2-azetidione derivative (5e) | Human cervical cancer (HeLa) | IC₅₀ = 29.44±1.46 µg/ml | Induces apoptosis via intrinsic mitochondrial pathway and oxidative stress | researchgate.net |

| 4-Acyl-2-substituted piperazine urea (B33335) derivatives (35, 37) | Breast (MCF7) and Lung (A549) cancer cells | High selective anticancer activity | Not specified | nih.gov |

A novel and promising application of piperazine derivatives in oncology is their use in the development of bifunctional molecules for targeted protein degradation. lookchem.comgoogle.comgoogle.com Specifically, 1-(4-Bromophenyl)piperazine hydrochloride is utilized as a synthetic intermediate for creating large bifunctional heterocycles. lookchem.com These molecules are designed to target and degrade Rapidly Accelerated Fibrosarcoma (RAF) polypeptides, which are key components in signaling pathways that drive the growth of certain cancers. lookchem.comgoogle.comgoogle.com

These bifunctional compounds, often referred to as Proteolysis Targeting Chimeras (PROTACs), work by bringing a target protein, in this case RAF, into close proximity with an E3 ubiquitin ligase. google.comgoogle.com This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov This approach offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely. The development of these targeted degradation strategies represents a significant advancement in the pursuit of new and more effective cancer therapies. google.comgoogle.com

Inhibition of Cell Proliferation and Apoptosis Induction

Antiviral Activities, Including SARS-CoV-2 Protease Inhibition

The piperazine scaffold is present in several antiviral drugs, including those used to treat HIV. nih.gov This has prompted research into the potential of piperazine derivatives as inhibitors of other viral targets, such as the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. nih.govscilit.com

Molecular docking studies have been employed to screen libraries of piperazine-based compounds for their potential to inhibit the SARS-CoV-2 protease enzyme. nih.gov These computational analyses have shown that piperazine ligands can dock with negative energy onto the target protease, suggesting a favorable binding interaction. nih.gov Subsequent synthesis and biological evaluation of trisubstituted piperazine derivatives have identified compounds with potent antiviral activity. For instance, the derivative GC-78-HCl demonstrated high enzyme-inhibitory potency with an IC₅₀ of 0.19 μM and excellent antiviral activity with an EC₅₀ of 0.40 μM, comparable to the known inhibitor Nirmatrelvir. nih.govacs.org These findings indicate that piperazine derivatives are a promising class of compounds for the development of broad-spectrum anticoronaviral agents. nih.govacs.org

Table 3: Antiviral Activity of Selected Piperazine Derivatives against SARS-CoV-2

| Compound/Derivative | Target | Activity/Efficacy | Citation |

|---|---|---|---|

| GC-78-HCl | SARS-CoV-2 Main Protease (Mpro) | IC₅₀ = 0.19 μM | nih.govacs.org |

| GC-78-HCl | SARS-CoV-2 (in cell culture) | EC₅₀ = 0.40 μM | nih.govacs.org |

| GC-55-HCl | SARS-CoV-2 variants | EC₅₀ = 0.08–0.13 μM | acs.org |

| GC-67-HCl | SARS-CoV-2 (in cell culture) | EC₅₀ = 0.53 ± 0.10 μM | acs.org |

Anti-inflammatory, Antihistamine, and Anthelmintic Effects

The biological activities of piperazine derivatives extend to anti-inflammatory, antihistamine, and anthelmintic effects. thieme-connect.comontosight.aidrugbank.com Many of these compounds function as histamine (B1213489) H1 receptor antagonists, which underlies their use as antihistamines to treat allergic conditions. ontosight.airxlist.com

In terms of anti-inflammatory properties, piperazine derivatives have been shown to reduce inflammation in various experimental models. thieme-connect.comnih.gov For example, the piperazine derivative LQFM182 was found to reduce paw edema and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Other studies have demonstrated that certain piperazine derivatives can inhibit the production of nitrite (B80452) and TNF-α, further supporting their anti-inflammatory potential. nih.govontosight.ai

As anthelmintics, piperazine and its derivatives have a long history of use, dating back to the early 20th century. wikipedia.org They are particularly effective against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). drugbank.com The mechanism of action involves paralyzing the parasites by acting as an agonist on the inhibitory GABA receptors, which allows the host to expel them. wikipedia.org Different salts of piperazine, such as the citrate (B86180) and adipate, are commonly used for this purpose. wikipedia.orgresearchgate.net

Table 4: Anti-inflammatory, Antihistamine, and Anthelmintic Effects of Piperazine Derivatives

| Activity | Compound/Derivative | Finding | Citation |

|---|---|---|---|

| Anti-inflammatory | LQFM182 | Reduced paw edema and levels of TNF-α and IL-1β | nih.gov |

| Anti-inflammatory | PD-1 and PD-2 | Inhibited nitrite and TNF-α production | nih.gov |

| Antihistamine | Hydroxyzine | H1 receptor antagonist used to treat anxiety and itching | rxlist.com |

| Antihistamine | Cetirizine, Levocetirizine | H1 receptor antagonists used to treat allergies | ontosight.ai |

| Anthelmintic | Piperazine citrate and adipate | Effective against Ascaridia galli | researchgate.netresearchgate.net |

| Anthelmintic | Piperazine | Paralyzes parasites by acting on GABA receptors | wikipedia.org |

| Anthelmintic | Benzimidazole derivative with piperazine (7c) | 92.7% reduction in Trichinella spiralis activity | mdpi.com |

Other Reported Therapeutic Applications

Beyond the well-documented applications in central nervous system disorders, analogs of this compound have demonstrated potential in a variety of other therapeutic areas. Research has explored their utility as antimicrobial, anticancer, and anti-inflammatory agents, highlighting the versatility of the piperazine scaffold in medicinal chemistry. ontosight.airesearchgate.net

Derivatives of this compound have shown promising results against various bacterial and fungal strains. smolecule.com For instance, certain analogs have demonstrated significant inhibitory activity against pathogens like Staphylococcus aureus and Escherichia coli. The structural features of these compounds, including the presence of the bromophenyl group, are thought to contribute to their ability to interfere with microbial processes.

In the realm of oncology, piperazine derivatives are being investigated for their antiproliferative effects against various cancer cell lines. researchgate.netsmolecule.com Some have been shown to inhibit the growth of human lung cancer and breast adenocarcinoma cells. smolecule.com The mechanism of action in these cases may involve the modulation of key signaling pathways or the inhibition of enzymes crucial for cancer cell survival and proliferation. smolecule.comresearchgate.net

Furthermore, some piperazine-containing compounds have been investigated for their potential as antiviral agents, including against the human immunodeficiency virus (HIV). researchgate.net A series of 1-(1-benzyl-2-ethyl- 4-nitro-1H-imidazol-5-yl)-4-(1,1'-biaryl)-4-yl-piperazine derivatives, synthesized from this compound, were evaluated for their anti-HIV activity. researchgate.net Additionally, piperazine derivatives have been explored as potential inhibitors for the SARS-CoV-2 protease enzyme. nih.gov

The piperazine moiety is also a key component in the development of agents targeting metabolic diseases. For example, piperazine derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents. mdpi.comtubitak.gov.trresearchgate.net

The broad spectrum of biological activities associated with this compound analogs underscores their importance as a scaffold for the development of new therapeutic agents for a wide range of diseases. ontosight.aimdpi.comjocpr.com

Enzyme Interaction and Inhibition Studies

The biological effects of this compound and its derivatives are often mediated through their interaction with and inhibition of various enzymes. researchgate.net These interactions are crucial for their therapeutic potential and are a significant focus of pharmacological research.

Investigation of Binding Affinity and Specificity

The binding affinity and specificity of this compound analogs to their target enzymes are critical determinants of their pharmacological profiles. Molecular docking studies are frequently employed to predict and analyze how these compounds fit into the active or allosteric sites of enzymes. tubitak.gov.trresearchgate.netpjps.pk These computational models help to elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the ligand to the enzyme. mdpi.comtubitak.gov.trbiomedpharmajournal.org

For example, in the context of monoamine oxidase (MAO) inhibition, docking studies have shown that piperazine derivatives can fit well into the active site of the MAO-A enzyme, forming stable complexes. researchgate.net The bromophenyl group can play a significant role in enhancing binding affinity to specific receptors or enzymes. The orientation of the trifluoromethyl-substituted phenyl ring and the rigidity of the piperazine linker have been shown to be crucial for the inhibitory activity of certain analogs against LpxH, an essential enzyme in many Gram-negative pathogens. nih.gov

The specificity of these interactions is also a key area of investigation. For instance, some piperazine derivatives show selective inhibition of MAO-A over MAO-B. mdpi.com This selectivity is vital for minimizing off-target effects and improving the therapeutic index of a drug candidate. The unique structural features of this compound, such as the dual halogenation in some of its derivatives, may enhance its interaction with specific biological targets. smolecule.com

Modulation of Key Enzymes and Biological Pathways

By binding to and inhibiting enzymes, this compound and its analogs can modulate critical biological pathways. researchgate.netnih.gov This modulation is the basis for many of their observed pharmacological effects.

One significant area of investigation is the impact of piperazine derivatives on enzymes involved in cholesterol and lipid biosynthesis. Studies have shown that certain piperazine designer drugs can up-regulate key enzymes in these pathways, including sterol C4-methyloxidase, squalene (B77637) epoxidase, and farnesyl diphosphate (B83284) synthase. nih.gov This up-regulation is thought to be mediated by the sterol regulatory element-binding protein (SREBP-1). nih.gov

Piperazine derivatives can also modulate cellular signaling cascades. researchgate.net For instance, some have been shown to affect mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and survival. researchgate.net In the context of antiviral activity, certain trifluoromethyl pyridine (B92270) piperazine derivatives have been found to enhance the activities of defense enzymes in plants, such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and to activate the phenylpropanoid biosynthesis pathway. frontiersin.org

Furthermore, the interaction of these compounds with neurotransmitter systems often involves the modulation of enzymes responsible for neurotransmitter metabolism. For example, their inhibitory effect on monoamine oxidase (MAO) leads to increased levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576) in the synaptic cleft. biosynth.com

Examples of Enzyme Inhibition by Piperazine Derivatives

The piperazine scaffold is present in a wide range of enzyme inhibitors, demonstrating its versatility in drug design. researchgate.netontosight.ai

Table 1: Examples of Enzyme Inhibition by Piperazine Derivatives

| Enzyme Target | Type of Inhibition | Therapeutic Area | References |

|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | Reversible, Competitive | Antidepressant | researchgate.netmdpi.com |

| Acetylcholinesterase (AChE) | Not specified | Alzheimer's Disease | nih.govnih.gov |

| Butyrylcholinesterase (BChE) | Not specified | Alzheimer's Disease | nih.govnih.gov |

| α-Glucosidase | Noncompetitive | Antidiabetic | tubitak.gov.trresearchgate.nettubitak.gov.trnih.gov |

| Tyrosinase | Not specified | Hyperpigmentation | nih.govacs.org |

| Matrix Metalloproteinases (MMPs) | Not specified | Cancer, Inflammation | scialert.netscialert.net |

| LpxH | Not specified | Antibacterial | nih.govnih.gov |

| SARS-CoV-2 Protease | Not specified | Antiviral | nih.gov |

Monoamine Oxidase (MAO) Inhibitors: Many piperazine derivatives have been synthesized and evaluated as inhibitors of MAO-A and MAO-B. mdpi.comdergipark.org.tr For instance, a series of thiazolylhydrazine-piperazine derivatives were identified as selective and potent MAO-A inhibitors, with some compounds showing greater potency than the reference drug moclobemide. mdpi.com

Cholinesterase Inhibitors: Piperazine derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease. nih.govnih.gov

α-Glucosidase Inhibitors: As mentioned previously, piperazine-containing compounds have been identified as potent noncompetitive inhibitors of α-glucosidase, suggesting their potential for managing type 2 diabetes. tubitak.gov.trresearchgate.nettubitak.gov.trnih.gov

Tyrosinase Inhibitors: Some benzoyl and cinnamoyl piperazine amides have been reported as tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders. acs.org

Matrix Metalloproteinase (MMP) Inhibitors: Quantitative structure-activity relationship (QSAR) studies have been conducted on piperazine hydroxamic acid analogs as inhibitors of MMPs, which are implicated in cancer and inflammation. scialert.netscialert.net

LpxH Inhibitors: A series of sulfonyl piperazine compounds have been characterized as inhibitors of LpxH, an essential enzyme in many Gram-negative bacteria, making them potential novel antibiotics. nih.govnih.gov

Preclinical Pharmacological Investigations

Preclinical studies, encompassing both in vitro and in vivo models, are essential for characterizing the pharmacological properties of this compound and its analogs before they can be considered for clinical development. clinmedkaz.org

In Vitro and In Vivo Mechanistic Models

In vitro models are crucial for the initial screening and mechanistic evaluation of these compounds. These models often involve cell-based assays and enzyme inhibition studies. For example, the antimicrobial efficacy of piperazine derivatives has been assessed in vitro using methods like the turbidimetric method against various bacterial and fungal strains. smolecule.com Similarly, the anticancer potential is often evaluated using cancer cell lines, such as human breast adenocarcinoma (MCF7), in assays like the Sulforhodamine B (SRB) assay. smolecule.com Enzyme inhibition assays, as detailed in the previous section, are also a cornerstone of in vitro investigations. smolecule.com

In vivo models, typically using laboratory animals, are employed to understand the effects of these compounds in a whole organism. These studies provide insights into the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. For instance, the antidepressant-like effects of piperazine derivatives have been evaluated in rodent models of depression, where researchers measure changes in behavior and neurochemical levels, such as serotonin, in the brain. tandfonline.com Antinociceptive (pain-relieving) properties of piperazine derivatives that act as histamine H3 and sigma-1 receptor antagonists have been demonstrated in in vivo pain models. nih.govacs.org These preclinical studies are vital for establishing proof-of-concept and for identifying promising candidates for further development. clinmedkaz.orgresearchgate.net

Assessment of Physiological Effects

The physiological effects of this compound and its analogs have been investigated across various biological systems, with a significant focus on their neurological and cardiovascular impacts. Research indicates that the core piperazine structure, particularly when substituted with an aryl group, is a key pharmacophore responsible for a wide array of biological activities. mdpi.comsemanticscholar.orgresearchgate.net These compounds are known to interact with central nervous system (CNS) receptors and ion channels, leading to measurable physiological changes. semanticscholar.orgnih.gov

Neurophysiological Effects

The primary neurophysiological effect observed for this compound is the inhibition of monoamine neurotransmitter reuptake, specifically targeting serotonin and dopamine. biosynth.com This activity is a hallmark of many psychoactive piperazine derivatives. mdpi.comresearchgate.net Analogs of this compound have been assessed for their influence on neurotransmitter release in specific brain regions.

In studies using rat models, certain 1,2,4-substituted piperazine derivatives demonstrated significant effects on serotonin (5-HT) and dopamine levels in the prefrontal cortex. nih.gov For instance, the compound MM5 was found to decrease extracellular 5-HT levels, an effect characteristic of 5-HT1A receptor agonism. nih.gov In contrast, the analog MC1 not only suppressed 5-HT release at higher concentrations but also elevated cortical dopamine and its metabolites, DOPAC and HVA. nih.gov The effect of MC1 on dopamine release appeared to be independent of its activity at 5-HT1A and 5-HT2A receptors. nih.gov

A mixture of the piperazine analogs 1-benzylpiperazine (B3395278) (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) produced significant, dose-related increases in extracellular dopamine and 5-HT in the rat brain. researchgate.net The combination elicited a more robust effect on dopamine levels than what would be predicted from the additive effects of each compound alone. researchgate.net These neurochemical changes were also associated with alterations in motor activity. While a low dose of the BZP/TFMPP mixture led to modest increases in ambulation and stereotypy, a higher dose suppressed motor activity. researchgate.net

Table 1: Neurochemical Effects of Piperazine Analogs in Rat Prefrontal Cortex| Compound/Analog | Effect on Serotonin (5-HT) Release | Effect on Dopamine (DA) Release | Associated Physiological Observations | Reference |

|---|---|---|---|---|

| MM5 | Decreased extracellular levels | No significant effect | Produced hypothermia in mice | nih.gov |

| MC1 | Suppressed release at high doses | Increased cortical DA, DOPAC, and HVA levels | Produced hypothermia in mice | nih.gov |

| BZP/TFMPP Mixture | Dose-related increase in extracellular levels | Dose-related increase in extracellular levels (synergistic effect) | Low dose: increased ambulation & stereotypy. High dose: motor suppression. | researchgate.net |

Cardiovascular Effects

A series of 1,4-disubstituted piperazine derivatives have been evaluated for their cardiovascular effects, particularly their antiarrhythmic potential. nih.gov These studies utilized in vivo models, including adrenaline-induced arrhythmia and coronary artery ligation-reperfusion in rats, to assess physiological responses. nih.gov Most of the tested derivatives, which also possess α1-adrenolytic properties, showed strong antiarrhythmic activity in these models. nih.gov

The antiarrhythmic action is believed to be primarily linked to their α1-adrenoceptor blocking properties. nih.gov One specific, unnamed compound from the series demonstrated effects similar to the class IA antiarrhythmic agent quinidine, suggesting it impacts cardiac sodium (Na+) and potassium (K+) channels in addition to its α1-adrenolytic activity. nih.gov Another promising derivative, MH-79, was noted for its strong antiarrhythmic effect without causing significant changes to the electrocardiogram (ECG) record. nih.gov

Table 2: Assessment of Antiarrhythmic Effects of 1,4-Disubstituted Piperazine Derivatives| Compound Class | Experimental Model | Observed Physiological Effect | Postulated Mechanism | Reference |

|---|---|---|---|---|

| 1,4-disubstituted piperazine derivatives | Adrenaline-induced arrhythmia (in vivo) | Strong antiarrhythmic activity | α1-adrenolytic properties | nih.gov |

| 1,4-disubstituted piperazine derivatives | Coronary artery ligation-reperfusion (rat) | Strong antiarrhythmic activity | α1-adrenolytic properties | nih.gov |

| Specific analog (unnamed) | Various arrhythmia models & ECG studies | Quinidine-like characteristics | α1-adrenoceptor blockade plus cardiac Na+/K+ channel affinity | nih.gov |

| MH-79 | Arrhythmia models | Strong antiarrhythmic effect with no ECG influence | Primarily α1-adrenolytic properties | nih.gov |

Other Physiological Investigations

Beyond specific neurological and cardiovascular assessments, research points to other potential physiological roles for this compound analogs. One derivative, 1-(4-Bromophenyl)-4-isopropylpiperazine, has been noted to have anti-inflammatory and antipsychotic effects, and was observed to induce depression in animal models. biosynth.com Furthermore, a highly complex derivative of (4-bromophenyl)piperazine has been shown to act as a P-glycoprotein (P-gp) inhibitor. mdpi.com In a study with rats, co-administration of this compound significantly increased the oral bioavailability of the anticancer drug paclitaxel (B517696) by more than twofold, a physiological effect attributed to the inhibition of P-gp in absorption and elimination organs. mdpi.com

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships

The biological activity of 1-(4-Bromophenyl)piperazine derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the piperazine (B1678402) nitrogen.

The presence and type of halogen atom on the phenyl ring are crucial determinants of the biological activity of phenylpiperazine derivatives. The dual halogenation with bromine and chlorine at the para positions, for instance, introduces distinct electronic and steric effects. Bromine, being larger and more lipophilic than chlorine, can significantly impact the compound's properties.

In a series of sulfonyl piperazine LpxH inhibitors, a derivative with a meta-bromophenyl group demonstrated potent inhibition of LpxH activity. nih.gov This highlights the positive influence of bromine at specific positions. Conversely, in other molecular frameworks, the replacement of a bromine atom with a chlorine atom can lead to a significant reduction in receptor affinity, underscoring the critical role of the bromine atom's properties, such as its ability to form van der Waals interactions. For example, replacing bromine with chlorine in one analog resulted in a 12-fold decrease in receptor affinity.

The position of the halogen is also a key factor. For instance, in a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives, a compound with a 3-bromophenylpiperazine moiety showed high affinity for the 5-HT₁ₐ receptor. mdpi.com However, replacing the 3-bromo substituent with a 2-chloro substituent resulted in even higher affinity, while a 2-bromo substitution led to decreased affinity compared to the 2-chloro analog. mdpi.com This suggests a complex interplay between the type of halogen and its position on the phenyl ring in determining receptor binding.

The introduction of a second halogen, such as in 1-(4-Bromo-2-chloro-phenyl)-4-methyl-piperazine, creates a unique electronic environment that can enhance its interaction with biological targets compared to single-halogenated derivatives. smolecule.comvulcanchem.com

Substituents on both the phenyl ring and the piperazine nitrogen play a pivotal role in modulating the biological activity of this compound derivatives.

Phenyl Ring Substitutions:

The nature of the substituent on the phenyl ring significantly affects activity. In a study of LpxH inhibitors, replacing the hydrophobic trifluoromethyl group with a bulky hydrophobic bromo group was well-tolerated and resulted in strong inhibitory activity. nih.gov Conversely, introducing polar functional groups like hydroxyl or carboxylate groups was detrimental to the activity. nih.gov

In a series of arylpiperazine derivatives evaluated for cytotoxic activity against human prostate cancer cell lines, the substitution pattern on the phenyl ring was critical. mdpi.com Compounds with a substituent at the para-position on the phenyl group generally exhibited potent cytotoxic activities. mdpi.com

Piperazine Nitrogen Substitutions:

Modifications at the N4 position of the piperazine ring are also crucial. For example, in a series of compounds designed as potential anti-cancer agents, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anti-cancer activity against certain cell lines. mdpi.com

The steric bulk of the substituent at the N4 position can also influence properties. For instance, an isobutyl group at the N4 position of 1-(4-Bromo-phenyl)-piperazine introduces steric bulk that can affect its solubility, lipophilicity, and pharmacokinetic properties compared to smaller substituents.

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on several studies.

| Compound Series | Substitution Site | Substituent | Observed Effect on Biological Activity | Reference |

| Sulfonyl Piperazine LpxH Inhibitors | Phenyl Ring (meta-position) | Bromo | Strong inhibition of LpxH activity | nih.gov |

| Sulfonyl Piperazine LpxH Inhibitors | Phenyl Ring | Hydroxyl, Carboxylate | Detrimental to inhibitory activity | nih.gov |

| Cytotoxic Arylpiperazine Derivatives | Phenyl Ring (para-position) | Various groups | Potent cytotoxic activities | mdpi.com |

| Cytotoxic Arylpiperazine Derivatives | Piperazine Ring (N4-position) | Pyrimidinyl | Beneficial for anti-cancer activity | mdpi.com |

| 1-(4-Bromo-phenyl)-piperazine Derivatives | Piperazine Ring (N4-position) | Isobutyl | Introduces steric bulk affecting physicochemical properties |

The specific three-dimensional arrangement of atoms in this compound derivatives directly correlates with their ability to bind to various biological receptors.

The presence of a bromine atom at the para-position of the phenyl ring introduces specific steric and electronic features that influence receptor binding selectivity, distinguishing it from analogs with chloro or trifluoromethyl groups. The introduction of a carbonyl group into the piperazine ring, forming a piperazin-2-one (B30754) derivative, adds conformational rigidity. This rigidity can improve target selectivity; for example, while this compound shows affinity for the 5-HT₂ receptor, the more rigid piperazin-2-one variant displays selectivity for the 5-HT₁ₐ receptor.

In a study of coumarin-piperazine derivatives, it was found that substituents in the ortho or meta position of the phenyl ring of the piperazine moiety have a decisive effect on the affinity for 5-HT₁ₐ receptors, largely independent of their chemical nature. ppm.edu.pl For instance, a derivative with a 3-bromophenyl group at the piperazine N4 position exhibited high affinity for the 5-HT₁ₐ receptor. mdpi.com

The following table illustrates the binding affinities of selected this compound derivatives for the 5-HT₁ₐ receptor.

| Compound | Modification | Receptor | Binding Affinity (Ki, nM) | Reference |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 3-bromo substitution on phenyl ring | 5-HT₁ₐ | 0.78 | mdpi.com |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 2-chloro substitution on phenyl ring | 5-HT₁ₐ | 0.57 | mdpi.com |

| 6-acetyl-7-{4-[4-(2-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 2-bromo substitution on phenyl ring | 5-HT₁ₐ | 1.96 | mdpi.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For a series of sulfonyl piperazine LpxH inhibitors that included a bromophenylpiperazine analog, a pharmacophore model was developed. nih.gov This model, represented as AHHRR, consists of one hydrogen-bond acceptor (A), two hydrophobic groups (H), and two aromatic rings (R). nih.gov In the most active compounds, the piperazine ring, the indoline (B122111) ring, and a carbonyl group were mapped to these features. nih.gov The benzylpiperazine moiety is also a recognized pharmacophore in many biologically active compounds, particularly those targeting serotonin (B10506) receptors. ontosight.ai

Correlation between Molecular Structure and Receptor Binding Affinity

Computational Chemistry and Molecular Modeling

Computational techniques are invaluable tools for predicting and explaining the biological activity of molecules like this compound.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Docking studies have been employed to understand the interactions of this compound derivatives with various biological targets. For instance, in the development of novel inhibitors for the SARS-CoV-2 main protease, docking studies were used to predict the binding modes of various piperazine-based compounds, including derivatives of this compound. nih.gov These studies help in identifying key amino acid residues within the active site that interact with the ligand.

In another study, molecular docking simulations were used to support experimental data on the inhibition of cyclooxygenase (COX) and lipooxygenase (LOX) enzymes by novel pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones containing a 1-(p-bromophenyl)piperazine moiety. mdpi.com Similarly, docking analysis suggested that adamantyl derivatives with a 4-bromophenyl functionality could bind to the active site of human sphingosine (B13886) kinase 1, a known cancer target. acs.org

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions with biological targets. nih.govacs.org For derivatives of this compound, MD simulations have been employed to understand their binding modes within receptor active sites. nih.gov These simulations can reveal crucial information about the stability of ligand-receptor complexes and the key interactions that govern binding affinity. scirp.org For instance, the radius of gyration (Rg) can indicate the compactness of a protein-ligand complex, with stable Rg values suggesting a compact and stable structure. nih.gov Furthermore, MD simulations can track the number of hydrogen bonds formed between a ligand and a protein over time, providing insights into the stability of their interaction. nih.gov

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely used to investigate the electronic and structural properties of molecules like this compound. researchgate.netresearchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. researchgate.netwindows.net The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of a molecule. nih.govwindows.net For related piperazine derivatives, DFT calculations have been used to analyze charge distribution, molecular electrostatic potential, and various reactivity descriptors. researchgate.netresearchgate.net These theoretical studies are often complemented by experimental data from techniques like NMR and IR spectroscopy to validate the computational results. researchgate.net

In Silico Drug Profiling and Bioactivity Prediction

In silico tools play a crucial role in modern drug discovery by predicting the pharmacokinetic, pharmacodynamic, and toxicological properties of compounds. nih.govnih.gov For derivatives containing the this compound scaffold, various computational models are used to predict their potential biological activities. mdpi.com Software like Molinspiration and MolPredictX can calculate bioactivity scores for various drug targets, including G-protein coupled receptors (GPCRs), kinase inhibitors, and ion channel modulators. nih.govnih.gov These predictions help in prioritizing compounds for further experimental testing and can guide the design of new derivatives with improved activity profiles. nih.gov The piperazine ring is a common motif in many biologically active compounds, and its presence in this compound makes it an interesting scaffold for the development of new therapeutic agents. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are fundamental to its physical and biological properties.

Piperazine Ring Conformation (e.g., Chair Conformation)

Crystallographic studies of various piperazine-containing compounds consistently show that the piperazine ring predominantly adopts a chair conformation. nih.govnih.goviucr.org This conformation is the most stable arrangement for a six-membered saturated ring, minimizing steric strain. The specific puckering parameters, such as Q, θ, and φ, can be calculated from crystallographic data to precisely define the chair geometry. nih.govnih.gov In derivatives of this compound, the substituents on the piperazine ring can influence its conformational flexibility.

Crystal Structure Analysis (X-ray Crystallography)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules. scirp.org While the specific crystal structure of this compound is not detailed in the provided results, analysis of closely related structures provides valuable insights. For example, the crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide reveals a triclinic crystal system. researchgate.net Crystallographic data for other derivatives show monoclinic or triclinic space groups. nih.govnih.govresearchgate.net These studies provide accurate bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's geometry. nih.govnih.gov

Below is a table summarizing the crystallographic data for a related compound, N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.6380(2) |

| b (Å) | 14.5082(3) |

| c (Å) | 14.5082(3) |

| V (ų) | 1820.89(7) |

| Z | 4 |

| Temperature (K) | 160 |

| R_gt(F) | 0.0296 |

| wR_ref(F²) | 0.0783 |

Table 1: Crystallographic data for N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide. researchgate.net

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 1-(4-Bromophenyl)piperazine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. researchgate.net

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling patterns of the protons provide a detailed map of the molecule. For this compound, the aromatic protons on the bromophenyl ring typically appear as multiplets in the downfield region of the spectrum. nih.gov Specifically, two multiplets can be observed around 7.39 ppm and 6.95 ppm, corresponding to the protons on the phenyl ring. nih.gov The eight aliphatic protons of the piperazine (B1678402) ring resonate as two multiplets further upfield, at approximately 3.39 ppm and 3.36 ppm. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound shows distinct signals for the different carbon environments. nih.gov There are typically four signals in the aromatic region, with two corresponding to the protonated carbons and two to the quaternary carbons of the phenyl ring, confirming a para-substitution pattern. researchgate.netnih.gov The two sets of equivalent methylene (B1212753) (CH₂) carbons in the piperazine ring also give rise to two distinct signals in the aliphatic region of the spectrum. nih.gov In related analogs, the piperazine carbons appear in the range of δ 46–55 ppm.

A summary of the reported NMR data is presented below:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.39 | m | 2H, Aromatic | nih.gov |

| ¹H | 6.95 | m | 2H, Aromatic | nih.gov |

| ¹H | 3.39 | m | 4H, Piperazine | nih.gov |

| ¹H | 3.36 | m | 4H, Piperazine | nih.gov |

| ¹³C | ~150.8 | - | Quaternary Aromatic Carbon | nih.gov |

| ¹³C | ~133.1 | - | Aromatic CH | nih.gov |

| ¹³C | ~119.8 | - | Aromatic CH | nih.gov |

| ¹³C | ~114.4 | - | Quaternary Aromatic Carbon (C-Br) | nih.gov |

| ¹³C | ~47.6 | - | Piperazine CH₂ | nih.gov |

| ¹³C | ~44.7 | - | Piperazine CH₂ | nih.gov |

Table created with data from a study on the structural elucidation of psychoactive substances. nih.gov